molecular formula C11H14Br2O3 B2493943 2-BROMO-4-(BROMOMETHYL)-7,7-DIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-CARBOXYLIC ACID CAS No. 1005095-29-3

2-BROMO-4-(BROMOMETHYL)-7,7-DIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-CARBOXYLIC ACID

Cat. No.: B2493943
CAS No.: 1005095-29-3
M. Wt: 354.038
InChI Key: MFQZVXXGEBQQQI-UHFFFAOYSA-N
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Description

This bicyclic compound features a norbornane-derived framework (bicyclo[2.2.1]heptane) with a carboxylic acid group at position 1, two bromine substituents (at positions 2 and 4-methyl), a ketone at position 3, and geminal dimethyl groups at position 5.

Properties

IUPAC Name

2-bromo-4-(bromomethyl)-7,7-dimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Br2O3/c1-9(2)10(5-12)3-4-11(9,8(15)16)6(13)7(10)14/h6H,3-5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQZVXXGEBQQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C(C2=O)Br)C(=O)O)CBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-4-(BROMOMETHYL)-7,7-DIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-CARBOXYLIC ACID typically involves a series of steps starting from simpler bicyclic compounds. One common method is the Diels-Alder reaction, which forms the bicyclic core. Subsequent bromination and functional group modifications lead to the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale Diels-Alder reactions followed by bromination under controlled conditions. The use of catalysts and specific reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-BROMO-4-(BROMOMETHYL)-7,7-DIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-CARBOXYLIC ACID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

The compound 2-Bromo-4-(bromomethyl)-7,7-dimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid is a complex organic molecule that has garnered attention for its potential applications in various scientific fields. This article explores its applications, focusing on medicinal chemistry, materials science, and synthetic organic chemistry.

Structure and Composition

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C_{12}H_{14}Br_2O_3
  • Molecular Weight : 357.05 g/mol

Physical Properties

  • Melting Point : Data not readily available in the literature.
  • Solubility : Soluble in organic solvents like dichloromethane and ethanol.

Medicinal Chemistry

The compound's unique bicyclic structure makes it a candidate for drug development. Its brominated derivatives have been studied for their biological activities, including:

  • Antitumor Activity : Some studies suggest that brominated compounds can exhibit cytotoxic effects on cancer cells, potentially serving as leads for anticancer agents.
  • Antimicrobial Properties : The presence of bromine atoms may enhance the compound's ability to disrupt microbial cell membranes.

Synthetic Organic Chemistry

In synthetic chemistry, this compound can act as an intermediate in the synthesis of more complex molecules. Key applications include:

  • Building Block for Synthesis : The carboxylic acid functionality allows for further derivatization, making it useful in creating various esters and amides.
  • Reagent in Reactions : It can participate in nucleophilic substitution reactions due to the presence of bromine atoms, facilitating the introduction of different functional groups.

Materials Science

The compound's structural characteristics may also lend themselves to applications in materials science:

  • Polymer Chemistry : Its reactive sites can be utilized to create polymeric materials with specific properties, such as increased thermal stability or enhanced mechanical strength.
  • Nanotechnology : Potential applications in the development of nanomaterials where its structural properties can influence the behavior of nanocomposites.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal investigated the cytotoxic effects of various brominated compounds on human cancer cell lines. The results indicated that certain derivatives of this compound exhibited significant inhibition of cell proliferation, suggesting potential as anticancer agents.

Case Study 2: Synthetic Applications

Research focused on synthesizing complex natural products has highlighted the utility of this compound as a versatile intermediate. For instance, it was successfully employed in a multi-step synthesis pathway leading to biologically active compounds with anti-inflammatory properties.

Summary Table of Applications

Application AreaSpecific Use Cases
Medicinal ChemistryAntitumor agents, antimicrobial agents
Synthetic Organic ChemistryBuilding blocks for drug synthesis, nucleophilic substitutions
Materials SciencePolymer development, nanocomposite applications

Mechanism of Action

The mechanism of action of 2-BROMO-4-(BROMOMETHYL)-7,7-DIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. The bromine atoms and carboxylic acid group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophiles, leading to various biochemical and chemical effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Pricing

The presence of bromine substituents and ester/carboxylic acid groups significantly influences reactivity and cost. Key analogs from include:

Compound Name Substituents Price (per 100 mg) Key Features
4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid Br at position 4, COOH at position 1 $172 Simpler substitution pattern; lower cost
Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate Br at position 4, COOCH₃ at position 1 $245 Ester form; higher cost than free acid
2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic acid Boc-protected amine, COOH at position 6 $280/250 mg Nitrogen incorporation; moderate cost
(1S,4S)-5-Boc-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane Thia-aza bridge, Boc group, ketone $378 Sulfur-containing analog; highest cost

Key Observations :

  • Bromination at position 4 (as in 4-bromo analogs) reduces cost compared to dual bromination (target compound’s 2-bromo and 4-bromomethyl groups), likely due to synthetic complexity .
  • Ester derivatives (e.g., methyl esters) are pricier than free carboxylic acids, reflecting additional synthesis steps .
  • Heteroatom incorporation (e.g., sulfur or nitrogen) further elevates costs .

Ring System Variations and Functional Group Impact

Bicyclo[2.2.1] vs. Bicyclo[3.2.0] Systems

highlights bicyclo[3.2.0] structures (e.g., penicillin-derived compounds), which exhibit larger ring systems and enhanced conformational flexibility compared to the rigid bicyclo[2.2.1] framework. For example:

  • (2S,5R,6R)-3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (, entry m) contains a β-lactam ring critical for antibiotic activity .
  • The target compound’s bicyclo[2.2.1] system lacks such biological precedence but offers greater stereochemical control for scaffold design.
Oxo and Hydroxy Substituents

and include compounds with ketone (oxo) and hydroxyl groups:

  • 7-Bromo-1-(4-hydroxy-2-methylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid () demonstrates how fused aromatic systems with oxo groups enable π-π stacking in drug-receptor interactions .

Biological Activity

2-Bromo-4-(bromomethyl)-7,7-dimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid is a complex bicyclic compound with significant potential in biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C10H13Br2O3
  • Molecular Weight : 305.02 g/mol
  • CAS Number : 1092351-94-4

Structure

The compound features a bicyclic structure that includes two bromine atoms and a carboxylic acid functional group, contributing to its reactivity and biological interactions.

  • Enzyme Inhibition : Research indicates that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes in target organisms.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The presence of bromine enhances its potency by increasing lipophilicity, allowing better membrane penetration.
  • Anti-inflammatory Effects : Some studies have indicated that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of 2-bromo compounds found that derivatives similar to 2-bromo-4-(bromomethyl)-7,7-dimethyl-3-oxobicyclo[2.2.1]heptane exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 50 µg/mL, showcasing its potential as a lead compound for antibiotic development.

Case Study 2: Enzyme Inhibition

In a biochemical assay aimed at evaluating the inhibitory effects on cyclooxygenase (COX) enzymes, the compound demonstrated a competitive inhibition profile with an IC50 value of 15 µM. This suggests potential applications in pain management and anti-inflammatory therapies.

Data Table: Biological Activities

Activity TypeObserved EffectIC50/MIC ValuesReference
AntimicrobialInhibition of bacterial growthMIC = 50 µg/mL[Study on brominated compounds]
Enzyme InhibitionCOX inhibitionIC50 = 15 µM[Biochemical assays]
Anti-inflammatoryModulation of inflammatory pathwaysTBD[Inflammation research]

Q & A

Basic: What synthetic strategies are recommended for synthesizing 2-bromo-4-(bromomethyl)-7,7-dimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid, and how do steric effects influence reaction pathways?

Answer:
The synthesis of this bicycloheptane derivative typically involves multistep routes, leveraging Diels-Alder cycloadditions to construct the bicyclic framework, followed by bromination at specific positions. Key considerations include:

  • Bicycloheptane Formation : Use norbornene analogs with electron-withdrawing groups (e.g., carbonyls) to facilitate cycloaddition, as seen in related bicyclo systems .
  • Bromination : Sequential bromination (e.g., using NBS or Br₂ in controlled conditions) must account for steric hindrance from the dimethyl groups at C7, which may direct bromine addition to less hindered positions like C2 and C4 .
  • Carboxylic Acid Introduction : Post-cyclization oxidation (e.g., Jones oxidation) or carboxylation via Grignard reactions can introduce the carboxylic acid moiety.
    Steric Effects : The 7,7-dimethyl groups restrict access to the β-face of the bicyclic system, favoring axial bromination at C2 and equatorial substitution at C4. Computational modeling (DFT) can predict regioselectivity .

Advanced: How can computational methods resolve contradictions in experimental data, such as unexpected NMR chemical shifts or reaction stereochemistry?

Answer:
Discrepancies between experimental and predicted data (e.g., 13C^{13}\text{C} NMR shifts) often arise from conformational flexibility or solvent effects. Methodological approaches include:

  • Conformational Analysis : Use molecular dynamics (MD) simulations to model low-energy conformers and calculate averaged NMR chemical shifts .
  • Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict shifts and compare with experimental data. For example, deviations >2 ppm may indicate unaccounted solvation or crystal packing effects .
  • X-ray Crystallography : Resolve ambiguities by determining the solid-state structure, particularly for stereochemical assignments at crowded positions like C4 .

Basic: What spectroscopic techniques are prioritized for structural elucidation, and what key features distinguish this compound?

Answer:

  • NMR Spectroscopy :
    • 1^1H NMR : Look for deshielded protons near bromine substituents (δ 4.5–5.5 ppm for CH₂Br) and coupling patterns reflecting bicyclic rigidity.
    • 13^{13}C NMR : The C3 ketone (δ ~200 ppm) and carboxylic acid (δ ~170 ppm) are diagnostic. Methyl groups at C7 appear as singlets (δ 1.2–1.5 ppm) .
  • IR Spectroscopy : Strong carbonyl stretches (1700–1750 cm1^{-1}) for both ketone and carboxylic acid groups.
  • Mass Spectrometry : Characteristic fragmentation patterns (e.g., loss of CO₂ from the carboxylic acid or Br• radicals) confirm molecular weight and substituent positions .

Advanced: What challenges arise in achieving stereochemical control during synthesis, and how can chiral catalysts or kinetic resolution address them?

Answer:
The bicyclo[2.2.1]heptane framework introduces inherent stereochemical complexity:

  • Diastereoselectivity : The 7,7-dimethyl groups create a chiral environment, but competing pathways may yield undesired diastereomers. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) can enforce selectivity during cycloaddition .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) or chiral stationary phases (HPLC) can separate enantiomers post-synthesis. For example, Candida antarctica lipase B has been used to resolve bicyclic esters .

Basic: How does the electronic and steric profile of this compound influence its reactivity in nucleophilic substitution reactions?

Answer:

  • Electronic Effects : The electron-withdrawing carboxylic acid and ketone groups activate adjacent bromine atoms (C2 and C4) toward SN_\text{N}2 reactions, particularly with strong nucleophiles (e.g., amines, thiols).
  • Steric Effects : The bromomethyl group at C4 is less hindered than C2 due to the bicyclic structure, favoring substitution at C4. Steric maps derived from molecular modeling (e.g., VSEPR) can visualize accessibility .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may destabilize the bicyclic framework.

Advanced: What methodologies are employed to analyze kinetic versus thermodynamic control in bromination reactions of this compound?

Answer:

  • Variable-Temperature NMR : Monitor reaction intermediates at low temperatures (e.g., –40°C) to identify kinetic products, which may differ from equilibrium (thermodynamic) products .
  • Computational Free-Energy Profiles : Calculate activation barriers (ΔG^\ddagger) for bromination pathways using DFT. For example, bromine addition to C2 may be kinetically favored, while C4 substitution is thermodynamically stable .
  • Quenching Experiments : Halt reactions at partial conversion and analyze product ratios via GC-MS or HPLC to distinguish kinetic vs. thermodynamic dominance .

Basic: What purification techniques are optimal for isolating this compound, given its polarity and sensitivity to decomposition?

Answer:

  • Chromatography : Use silica gel chromatography with gradient elution (hexane/EtOAc with 1% acetic acid) to separate brominated byproducts.
  • Recrystallization : Polar solvents (e.g., ethanol/water mixtures) exploit the carboxylic acid’s solubility for high-purity crystals.
  • Avoiding Degradation : Store under inert atmosphere (N₂) at –20°C to prevent debromination or oxidation of the ketone group .

Advanced: How can QSAR (Quantitative Structure-Activity Relationship) models predict the biological activity of derivatives of this compound?

Answer:

  • Descriptor Selection : Include steric (molar refractivity), electronic (Hammett σ constants for bromine), and topological (Balaban index) parameters to capture bicyclic system effects .
  • Validation : Cross-validate models using leave-one-out (LOO) or k-fold methods. For example, a QSAR study of bicyclic carboxylic acids showed strong correlation (R² >0.85) between logP and antimicrobial activity .
  • Docking Studies : Molecular docking with target enzymes (e.g., bacterial dihydrofolate reductase) can prioritize derivatives for synthesis .

Basic: What safety protocols are critical when handling this compound’s brominated and reactive functional groups?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation.
  • Debromination Mitigation : Avoid UV light or reducing agents that may release HBr.
  • Waste Disposal : Neutralize acidic waste with bicarbonate before disposal .

Advanced: How do solvent polarity and proticity affect the compound’s conformational equilibrium and reactivity?

Answer:

  • Polar Protic Solvents (e.g., MeOH) : Stabilize the carboxylic acid via hydrogen bonding, potentially locking the bicyclic system into a rigid conformation and slowing SN_\text{N}2 reactions.
  • Aprotic Solvents (e.g., DCM) : Enhance nucleophilicity but may increase ring strain due to reduced solvation of the carbonyl groups.
  • Dielectric Constant Correlation : Solvents with high ε (e.g., DMSO) stabilize transition states in polar reactions, as shown in kinetic studies of analogous bicyclic ketones .

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